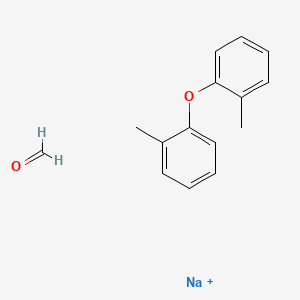
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene is a chemical compound with the molecular formula C15H16NaO2. It is also known by its CAS number 73378-66-2 . This compound is a derivative of formaldehyde and is characterized by the presence of a sodium ion, a formaldehyde group, and a 1-methyl-2-(2-methylphenoxy)benzene moiety. It has a boiling point of 274.5ºC at 760 mmHg and a flash point of 114.3ºC .
Métodos De Preparación
The synthesis of sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene typically involves the reaction of formaldehyde with 1-methyl-2-(2-methylphenoxy)benzene in the presence of a sodium salt. The reaction conditions often include controlled temperatures and pressures to ensure the proper formation of the compound . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Análisis De Reacciones Químicas
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving the interaction of formaldehyde derivatives with biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene involves its interaction with various molecular targets. The formaldehyde group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to cross-linking and other modifications. The sodium ion may facilitate the solubility and reactivity of the compound in aqueous environments .
Comparación Con Compuestos Similares
Sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene can be compared with other formaldehyde derivatives and sodium salts. Similar compounds include:
Formaldehyde, polymers with sulfonated 1,1’-oxybis(methylbenzene), sodium salts: These compounds share similar structural features but differ in their specific functional groups and applications.
Sodium; methanal; 1-methyl-2-(2-methylphenoxy)benzene: This compound is closely related but may have different reactivity and properties due to variations in its molecular structure.
Propiedades
Fórmula molecular |
C15H16NaO2+ |
|---|---|
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
sodium;formaldehyde;1-methyl-2-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C14H14O.CH2O.Na/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2;1-2;/h3-10H,1-2H3;1H2;/q;;+1 |
Clave InChI |
DVHWRWBJINWLQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OC2=CC=CC=C2C.C=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


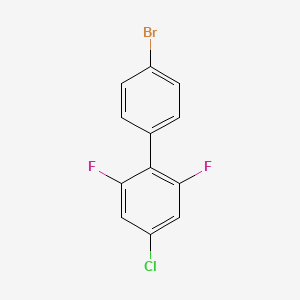
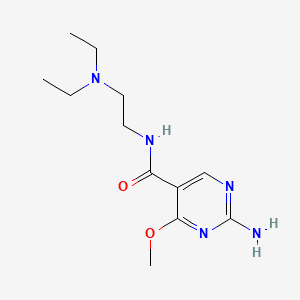
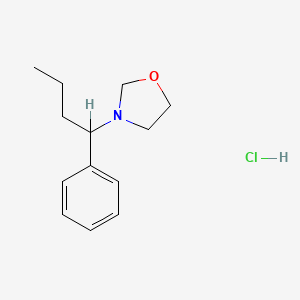
silane](/img/structure/B14454401.png)
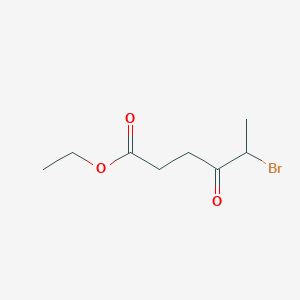
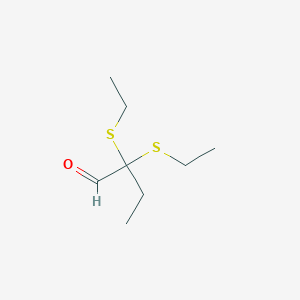
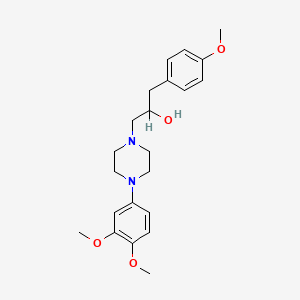
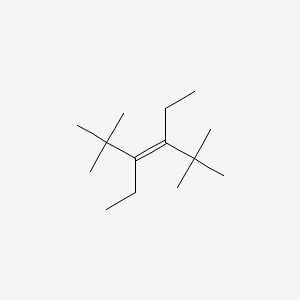
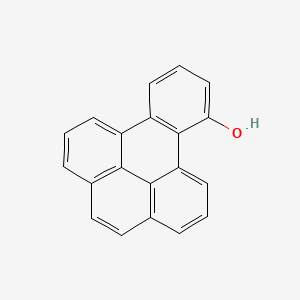

![3,5,5-Trimethyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14454426.png)
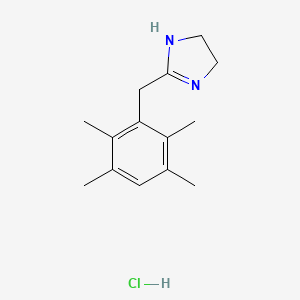
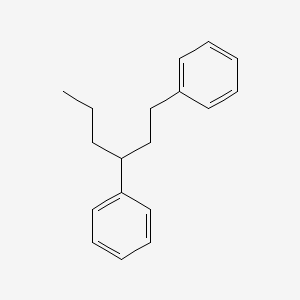
![10,11-Dimethoxy-3-isotetrahydroalstonique acide hydrazide diphosphate [French]](/img/structure/B14454444.png)
